molecular formula C9H8O5 B1360053 5-Formyl-3-methoxysalicylic acid CAS No. 3507-08-2

5-Formyl-3-methoxysalicylic acid

Cat. No.: B1360053
CAS No.: 3507-08-2
M. Wt: 196.16 g/mol
InChI Key: YFDQSVBNFNFXGF-UHFFFAOYSA-N
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Description

5-Formyl-3-methoxysalicylic acid is a useful research compound. Its molecular formula is C9H8O5 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-formyl-2-hydroxy-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-7-3-5(4-10)2-6(8(7)11)9(12)13/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDQSVBNFNFXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188574
Record name 5-Formyl-3-methoxysalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-08-2
Record name 5-Formyl-2-hydroxy-3-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3507-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formyl-3-methoxysalicylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Formyl-3-methoxysalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-formyl-3-methoxysalicylic acid
Source European Chemicals Agency (ECHA)
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Record name 5-Carboxyvanillin
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Q & A

Q1: What are the key chemical reactions involving 5-Carboxyvanillin?

A1: 5-Carboxyvanillin exhibits versatile reactivity due to its unique structure featuring both aldehyde and carboxylic acid functionalities. Research highlights several key reactions:

  • Condensation Reactions: 5-Carboxyvanillin readily undergoes condensation reactions with various amines to yield 2-Hydroxy-3-methoxy-5-alkylazomethin-N-alkylbenzoesäureamide derivatives. [] It also condenses with methylene active compounds like malonic acid to form substituted cinnamic acids and ω-acetylstyrene compounds. []
  • Nitroalkane Formation: Reactions with nitroparaffins lead to the formation of corresponding nitroalkane derivatives from both 5-Carboxyvanillin and its methyl ester, 5-Carbomethoxyvanillin. []

Q2: How is 5-Carboxyvanillin synthesized?

A2: While several synthetic approaches might exist, a novel method utilizes o-Vanillic acid as the starting material. Reacting o-Vanillic acid with hexamethylentetramine leads to the formation of 5-Carboxyvanillin. [] An alternative synthesis is also reported, although details are limited. [] Interestingly, 5-Carboxyvanillin was also isolated from a copper-rich peat, indicating a potential natural source. []

Q3: Why are the derivatives of 5-Carboxyvanillin of interest to researchers?

A3: The derivatives of 5-Carboxyvanillin, particularly those resulting from condensation reactions, are valuable for studying the reactivity of aromatic dialdehydes. For instance, 4-Alkoxy-5-methoxy-isophthalaldehydes, synthesized from 5-Carboxyvanillin or its alkyl ethers, are reacted with nitromethane and malonic acid. These reactions provide insights into the behavior of aromatic dialdehydes in forming substituted 1,3-Bis-(β-nitrovinyl)-benzenes and β-(2-Alkoxy-3-methoxyzimtsaure-5)-acrylsäuren respectively. [, ]

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